molecular formula C10H7FS B192845 2-(4-Fluorophenyl)thiophene CAS No. 58861-48-6

2-(4-Fluorophenyl)thiophene

Cat. No. B192845
CAS RN: 58861-48-6
M. Wt: 178.23 g/mol
InChI Key: PURJRGMZIKXDMW-UHFFFAOYSA-N
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Description

“2-(4-Fluorophenyl)thiophene” is a chemical compound with the molecular formula C10H7FS . It is used in the preparation of Canagliflozin, a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes mellitus .


Synthesis Analysis

The synthesis of “2-(4-Fluorophenyl)thiophene” involves several steps. One method includes the preparation of 4-fluorobenzoic boric acids and carrying out a hybrid reaction after pre-incubation to reaction temperature .


Molecular Structure Analysis

The molecular structure of “2-(4-Fluorophenyl)thiophene” is characterized by a thiophene ring attached to a 4-fluorophenyl group . The molecular weight of the compound is 178.23 g/mol .


Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it can react with hydrazine derivatives to form pyrazolines . It is also known to undergo diazotization and coupling reactions .


Physical And Chemical Properties Analysis

“2-(4-Fluorophenyl)thiophene” is a solid compound with a melting point ranging from 51.0 to 55.0 °C . It is soluble in methanol . The compound has a topological polar surface area of 28.2 Ų .

Scientific Research Applications

  • Material Science and Pharmaceuticals : Thiophenes, including derivatives like 2-(4-Fluorophenyl)thiophene, are crucial in material science and pharmaceuticals due to their wide spectrum of biological activities. These include antibacterial, antifungal, antiviral, and antianxiety properties. Additionally, polymeric thiophenes are used in thin-film transistors, organic light-emitting transistors, chemical sensors, and solar cells (Nagaraju et al., 2018).

  • Electropolymerization and Electrochemical Applications : The synthesis of 3-(4-fluorophenyl)thieno[3,2-b]thiophene and its electropolymerization led to materials suitable for energy storage and electrochromic devices. These polymers exhibit high capacitance values and could be used in high-density energy storage applications (Topal et al., 2021).

  • Multiple Alkylation for Dendritic Molecules : Thiophene derivatives undergo multiple alkylation with diarylcarbenium ion pools, which can lead to the creation of dendritic molecules. This process is significant for synthesizing large molecules with interesting functions or biological activities (Nokami et al., 2013).

  • Copolymerization for Enhanced Properties : The copolymerization of 3-(4-fluorophenyl)thiophene with other compounds like 3,4-ethylenedioxythiophene results in materials that combine the advantages of both components, such as high conductivity and stability, suitable for various electronic applications (Wei et al., 2006).

  • Tuning Electronic Properties : The modification of thiophene rings, like 3-fluoro-4-hexylthiophene, can be used to tune the electronic properties of conjugated polythiophenes. This has implications in the field of electronics, particularly for electropolymerization processes (Gohier et al., 2013).

  • Electrochemical Capacitors : Derivatives of 3-(4-fluorophenyl)thiophene are studied as active materials for electrochemical capacitors, showing promise in energy storage applications with high energy and power densities (Ferraris et al., 1998).

  • Radiopharmaceutical Applications : Thiophenes are explored in radiopharmaceutical chemistry as substitutes for benzene rings, indicating potential use in imaging and diagnostics (Kilbourn, 1989).

  • Cancer Research : A specific derivative, 2-(4-fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene, shows potential as an anticancer agent against lung cancer cells, highlighting the pharmaceutical applications of thiophene derivatives (Zhou et al., 2020).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes . It is also recommended to wear personal protective equipment/face protection and ensure adequate ventilation when handling the compound .

properties

IUPAC Name

2-(4-fluorophenyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FS/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PURJRGMZIKXDMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60619591
Record name 2-(4-Fluorophenyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)thiophene

CAS RN

58861-48-6
Record name 2-(4-Fluorophenyl)thiophene
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URL https://commonchemistry.cas.org/detail?cas_rn=58861-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Fluorophenyl)thiophene
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Record name 2-(4-Fluorophenyl)thiophene
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Record name 2-(4-fluorophenyl)thiophene
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Record name 2-(4-FLUOROPHENYL)THIOPHENE
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Synthesis routes and methods I

Procedure details

2-Iodothiophene and 4-fluorophenylboronic acid were treated in a manner similar to Reference Example 26-(2) to give 2-(4-fluorophenyl)thiophene as colorless powder.
Quantity
0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a solution of 2-bromothiophene (1.0 g, 6.14 mmol) in 1,2-dimethoxyethane (11 mL) was added 4-fluorophenylboronic acid (1.12 g, 7.99 mmol), followed by Pd(PPh3)4 (360 mg, 0.31 mmol) and a 2M Na2CO3 aq. solution (8 mL). The reaction mixture was heated at 80° C. for 4 h, then was poured onto a mixture of ice and CH2Cl2. The aqueous layer was extracted with CH2Cl2 (3×20 mL). The organic layers were dried (MgSO4) and concentrated under reduced pressure to yield a yellow oil. The crude product was filtered through a plug of silica with the aid of hexanes to give 4-fluorophenylthiphene (1.04 g, 95%). TLC (hex) Rf=0.40.
Quantity
1 g
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reactant
Reaction Step One
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1.12 g
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reactant
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11 mL
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solvent
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8 mL
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reactant
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0 (± 1) mol
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reactant
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Quantity
360 mg
Type
catalyst
Reaction Step Four

Synthesis routes and methods III

Procedure details

2-iodothiophene (1.05 g, 5 mmol) was dissolved in 6 mL of mixed solution (dimethyl ether and water, v:v=2:1), followed by addition of 4-fluorophenylboronic acid 9a (700 mg, 5 mmol), potassium carbonate (1.38 g, 10 mmol) and tetrakis(triphenyl phosphine)palladium (173 mg, 0.15 mmol). The mixture was microwaved for 30 minutes at 100° C. Thereafter, the reaction mixture was extracted with ethyl acetate (20 mL×3) after 10 mL water were added. The organic extract was washed with saturated sodium chloride solution (20 mL) and combined, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under reduced pressure and the resulting residue was purified by silica gel chromatography with elution system C to obtain the title compound 2-(4-fluorophenyl)thiophene 9b (767 mg, white solid), yield: 86.1%.
Quantity
1.05 g
Type
reactant
Reaction Step One
[Compound]
Name
mixed solution
Quantity
6 mL
Type
solvent
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Quantity
700 mg
Type
reactant
Reaction Step Two
Quantity
1.38 g
Type
reactant
Reaction Step Two
[Compound]
Name
tetrakis(triphenyl phosphine)palladium
Quantity
173 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

2-Bromothiophene (130.4 g, 0.8 mol) was dissolved in 2-Me-THF (240 ml, 0.3 L/mole) and the resulting mixture cooled to 2° C. NiCl2(dppe) (2.11 g, 4.0 mmol) was added followed by addition, over about 40 min. at ≦30° C., of the 4-fluoro-phenylmagnesium bromide solution prepared as in STEP A above to yield a dark red solution. The solution was then stirred at 22° C. for 1.5 hrs. A solution of acetic acid (91.7 ml, 1.6 mol) in water (240 ml, 0.3 L/mol) was then added and the resulting mixture stirred strongly for 15 min. The resulting layers were separated, the organic layer was washed with water (80 ml, 0.1 L/mol), then concentrated in vacuo at 75° C. to yield 2-(4-fluorophenyl)thiophene as a brown oil.
Quantity
130.4 g
Type
reactant
Reaction Step One
[Compound]
Name
2-Me THF
Quantity
240 mL
Type
solvent
Reaction Step One
[Compound]
Name
NiCl2(dppe)
Quantity
2.11 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
91.7 mL
Type
reactant
Reaction Step Four
Name
Quantity
240 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

A solution of 2-bromothiophene (233.0 g, 1.43 mol), 4-fluorophenyl boronic acid (200.0 g, 1.43 mol), bis(triphenylphosphine)palladium(II) dichloride (10.0 g, 14.2 mmol) and aqueous Na2CO3 (454.5 g, 4.3 mol in 1.5 L of H2O) in 1,2-dimethoxyethane (2 L) was stirred at 75-80° C. (internal temperature) for 2 hours. The resulting mixture was cooled to room temperature and then stirred overnight. The solid was separated and discarded. The liquid was washed with water (2×500 mL). The combined aqueous layer was extracted with diethylether (2×500 mL). The combined organic layers were then dried over NaCl, concentrated and purified by flask distillation to yield the title compound as a white solid.
Quantity
233 g
Type
reactant
Reaction Step One
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200 g
Type
reactant
Reaction Step One
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1.5 L
Type
reactant
Reaction Step One
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2 L
Type
solvent
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Quantity
10 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
Z Liu, CH Cao, SH Rong, SH Lu… - Main Group Chemistry, 2019 - content.iospress.com
In this study, a new heterocyclic compound 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl) thiophene (1), designed using 5-bromo-2-methylbenzoic acid (2) as the starting material, was …
Number of citations: 0 content.iospress.com
LP Zhou, F Qiu, ZF Zhang, CM Wang, YL Dong… - Journal of Structural …, 2020 - Springer
New heterocycle compound 2-(4-fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene (1), designed using 5-iodo-2-methylbenzoic acid (2) as the starting material is successfully obtained …
Number of citations: 2 link.springer.com
Y Zhang, L Wang, B Sun, X Li, Q Hou… - Chemistry & …, 2020 - Wiley Online Library
In order to find novel antitumor candidate agents with high efficiency and low toxicity, 14 novel substituted 5‐anilino‐α‐glucofuranose derivatives have been designed, synthesized and …
Number of citations: 3 onlinelibrary.wiley.com
R Lin, DC Hoerr, LE Weaner… - Journal of Labelled …, 2017 - Wiley Online Library
Canagliflozin (Invokana, JNJ‐28431754) is an orally bioavailable and selective SGLT2 (subtype 2 sodium‐glucose transport protein) inhibitor approved for the treatment of type 2 …
VA Postnikov, YI Odarchenko, AV Iovlev… - Crystal growth & …, 2014 - ACS Publications
Single crystals of thiophene–phenelyne co-oligomers (TPCOs) have previously shown their potential for organic optoelectronics. Here we report on solution growth of large-area thin …
Number of citations: 73 pubs.acs.org
R Lin, DC Hoerr, LE Weaner, R Salter - ssr128129einhibitor.com
Canagliflozin (Invokana®, JNJ-28431754) is an orally bioavailable and selective SGLT2 (subtype 2 sodium-glucose transport protein) inhibitor approved for the treatment of type 2 …
Number of citations: 0 ssr128129einhibitor.com
D Cantillo, C Mateos, JA Rincon… - … A European Journal, 2015 - Wiley Online Library
Diazo anhydrides (ArNNONNAr) have been known since 1896 but have rarely been used in synthesis. This communication describes the development of a photochemical …
H Nikoofard - Journal of Fluorine Chemistry, 2016 - Elsevier
A series of fluorine-substituted phenylthiophenes (FPTs) were studied by means of the density functional theory (DFT). The structural, electronic, and energetic properties of the titled …
Number of citations: 6 www.sciencedirect.com
B Li, Z Zhang - Journal of the Iranian Chemical Society, 2016 - Springer
An organic solvent free and efficient heterogeneous synthesis for bridging heteroaryl halides and 4-fluorophenylboronic acid was studied in aqueous media according to the Suzuki …
Number of citations: 4 link.springer.com
R Saritha, SB Annes, S Saravanan… - Organic & Biomolecular …, 2020 - pubs.rsc.org
A highly regioselective, carbazole based Electron Donor Acceptor (EDA) catalyzed synthesis of biaryl and aryl–heteroaryl compounds is described. Various indole and carbazole …
Number of citations: 12 pubs.rsc.org

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